molecular formula C20H26ClN3O2S B12703404 10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carboxylic acid, 2-(diisopropylaminoethyl) ester, hydrochloride CAS No. 63885-72-3

10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carboxylic acid, 2-(diisopropylaminoethyl) ester, hydrochloride

Cat. No.: B12703404
CAS No.: 63885-72-3
M. Wt: 408.0 g/mol
InChI Key: XMSJXRCSIFBDCF-UHFFFAOYSA-N
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Description

10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carboxylic acid, 2-(diisopropylaminoethyl) ester, hydrochloride is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique chemical structure, which includes a pyrido-benzothiazine core, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carboxylic acid, 2-(diisopropylaminoethyl) ester, hydrochloride typically involves multi-step organic reactions. The process begins with the formation of the pyrido-benzothiazine core, followed by the introduction of the carboxylic acid group and the esterification with 2-(diisopropylaminoethyl) alcohol. The final step involves the conversion to the hydrochloride salt to enhance its stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments is crucial to maintain the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carboxylic acid, 2-(diisopropylaminoethyl) ester, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carboxylic acid, 2-(diisopropylaminoethyl) ester, hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carboxylic acid, 2-(diisopropylaminoethyl) ester, hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    10H-Pyrido(3,2-b)(1,4)benzothiazine: Shares the core structure but lacks the ester and hydrochloride groups.

    10H-Benzo[b]pyrido[2,3-e][1,4]thiazine: Another related compound with a similar core but different functional groups.

Uniqueness

10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carboxylic acid, 2-(diisopropylaminoethyl) ester, hydrochloride is unique due to its specific ester and hydrochloride groups, which confer distinct chemical properties and biological activities. These modifications enhance its solubility, stability, and potential therapeutic applications compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, highlighting its significance in various scientific domains

Properties

CAS No.

63885-72-3

Molecular Formula

C20H26ClN3O2S

Molecular Weight

408.0 g/mol

IUPAC Name

2-[di(propan-2-yl)amino]ethyl pyrido[3,2-b][1,4]benzothiazine-10-carboxylate;hydrochloride

InChI

InChI=1S/C20H25N3O2S.ClH/c1-14(2)22(15(3)4)12-13-25-20(24)23-16-8-5-6-9-17(16)26-18-10-7-11-21-19(18)23;/h5-11,14-15H,12-13H2,1-4H3;1H

InChI Key

XMSJXRCSIFBDCF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCOC(=O)N1C2=CC=CC=C2SC3=C1N=CC=C3)C(C)C.Cl

Origin of Product

United States

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